3-((4-Methoxybenzyl)oxy)aniline
Description
Context and Significance of the 3-((4-Methoxybenzyl)oxy)aniline Scaffold
The this compound scaffold is characterized by a central aniline (B41778) ring substituted at the 3-position with a methoxybenzyl ether group. This arrangement of aromatic rings linked by a flexible ether bond provides a three-dimensional structure that can effectively interact with biological targets. The presence of the aniline moiety offers a convenient point for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). sci-hub.se
The significance of this scaffold lies in its prevalence in a variety of biologically active molecules. The methoxy (B1213986) group on the benzyl (B1604629) ring can participate in hydrogen bonding and its position can influence the electronic properties of the entire molecule. tandfonline.comsemanticscholar.org Researchers have leveraged this scaffold to design and synthesize compounds targeting a range of biological processes, from enzymatic inhibition to antiviral activity. nih.govrsc.orgnih.gov The adaptability of the aniline and benzyl ether components allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for specific biological targets.
Overview of Research Trajectories for this compound and its Derivatives
Research involving the this compound scaffold has primarily focused on the development of novel therapeutic agents, particularly in the fields of oncology and virology.
One major research trajectory has been the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. semanticscholar.org Derivatives of this compound have been investigated as inhibitors of various kinases, including:
Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor β (PDGFR-β): Several studies have explored derivatives as dual inhibitors of these receptor tyrosine kinases, which are involved in tumor growth and angiogenesis. tandfonline.comsemanticscholar.org
Bruton's Tyrosine Kinase (BTK): This kinase is a key component of B-cell receptor signaling, and its inhibitors are used in the treatment of certain B-cell cancers and autoimmune diseases. rsc.org
Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K): These kinases are involved in various cellular processes, and their inhibitors are being explored for neuroprotective applications. nih.gov
Another significant area of research is the development of antiviral agents . The structural features of this compound derivatives make them suitable candidates for interacting with viral proteins. Research in this area has included the development of inhibitors for:
Hepatitis C Virus (HCV): The scaffold has been used to create novel anti-HCV agents. nih.gov
Dengue Virus (DENV): Derivatives have shown potent inhibitory activity against this flavivirus. nih.gov
The following tables summarize some of the key research findings for derivatives of the this compound scaffold.
Interactive Data Tables
Kinase Inhibitor Derivatives
| Compound/Derivative | Target Kinase(s) | Key Findings |
| N4-(3-((4-Methoxybenzyl)oxy)phenyl)pyrimidine-2,4,6-triamine derivative | PDGFR-β | Showed a decrease in affinity compared to other substitutions, with an affinity constant of 213 nM. tandfonline.comsemanticscholar.org |
| 3-((6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)oxy)aniline | BTK | Demonstrated inhibitory activity, forming the basis for further optimization of BTK inhibitors. rsc.org |
| 3-(4-((4-Methoxybenzyl)oxy)phenyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine | MAP4K | Prepared as part of a study to develop neuroprotective agents. nih.gov |
Antiviral Derivatives
| Compound/Derivative | Target Virus | Key Findings |
| N-aryl-(3-nitro-4-alkoxy)benzamide derivatives (related scaffold) | Hepatitis C Virus (HCV) | Discovery of potent anti-HCV lead compounds with EC50 values in the range of 0.015–0.083 μM. nih.gov |
| 4-Anilinoquinoline derivatives (related scaffold) | Dengue Virus (DENV) | Identification of potent inhibitors of DENV infection, with the most potent compound showing an EC50 of 79 nM. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXUWGQYJSOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methoxybenzyl Oxy Aniline and Its Analogues
Established Synthetic Pathways for 3-((4-Methoxybenzyl)oxy)aniline
The most common and established route for the synthesis of this compound involves a two-step process starting from readily available precursors.
Stepwise Synthesis from Precursors (e.g., Nitrophenol Derivatization and Subsequent Nitro Group Reduction via Hydrogenation)
The synthesis commences with the derivatization of 3-nitrophenol (B1666305). nih.gov In a typical procedure, 3-nitrophenol is reacted with 4-methoxybenzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. nih.gov This reaction proceeds via a Williamson ether synthesis to yield 1-((4-methoxybenzyl)oxy)-3-nitrobenzene.
The subsequent and final step is the reduction of the nitro group to an amine. This transformation is most commonly achieved through catalytic hydrogenation. nih.gov The nitro compound is subjected to a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethyl acetate. nih.gov Alternative reducing agents and conditions, such as sodium borohydride (B1222165) in combination with Raney nickel, have also been reported for the reduction of aromatic nitro groups. researchgate.netcommonorganicchemistry.com
The general synthetic scheme is depicted below:
Scheme 1: Synthesis of this compound
Step 1: Etherification
+
--(K₂CO₃, Acetone)-->
oxy)-3-nitrobenzene)
Step 2: Nitro Group Reduction
oxy)-3-nitrobenzene) --(H₂, Pd/C, Ethyl Acetate)-->
oxy)aniline)
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is crucial for its use as a building block. Research has focused on optimizing reaction conditions to maximize yields. In the etherification step, the choice of base and solvent can influence the reaction rate and completeness. For the nitro group reduction, various catalysts and hydrogen pressures can be employed to ensure a clean and high-yielding conversion to the desired aniline (B41778). masterorganicchemistry.comwikipedia.org For instance, one reported synthesis achieved a 90% yield for the etherification step and an 84% yield for the hydrogenation step. nih.gov
Synthesis of Structurally Related Analogues and Derivatives of this compound
The versatile nature of the aniline moiety in this compound allows for extensive derivatization, leading to a wide array of structurally related analogues.
Derivatization through Aniline Moiety Reactions (e.g., Formation of Urea (B33335) Derivatives, Reductive Amination, Amidation)
The primary amine group of this compound is a key handle for introducing structural diversity.
Urea Derivatives: A common derivatization involves the formation of urea linkages. This can be achieved by reacting the aniline with an isocyanate or by using a phosgene (B1210022) equivalent like triphosgene (B27547) to generate an in-situ isocyanate, which then reacts with another amine. nih.govorganic-chemistry.org This approach has been utilized to synthesize a series of benzylethoxyaryl-ureas. nih.gov
Reductive Amination: Reductive amination provides a means to introduce alkyl or substituted alkyl groups to the nitrogen atom. rsc.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. rsc.orgnih.gov
Amidation: The aniline can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amide-containing analogues. nih.govsemanticscholar.org Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate the coupling of carboxylic acids with the aniline. nih.gov
The following table summarizes some examples of these derivatization reactions:
| Reaction Type | Reactants | Product Type | Reference |
| Urea Formation | This compound, Triphosgene, Substituted Aniline | Unsymmetrical Urea | nih.gov |
| Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent | N-Substituted Aniline | rsc.orgmasterorganicchemistry.com |
| Amidation | This compound, Carboxylic Acid, Coupling Agents | Amide | nih.govsemanticscholar.org |
Modifications of the 4-Methoxybenzyl Protecting Group or Ether Linkage
While the 4-methoxybenzyl (PMB) group is often employed as a protecting group for the phenolic oxygen, modifications to this part of the molecule can also lead to new analogues. nih.govresearchgate.net For instance, the methoxy (B1213986) substituent on the benzyl (B1604629) ring can be altered, or the benzyl group itself can be replaced with other protecting groups to modulate the electronic properties and steric bulk of the molecule. Additionally, the ether linkage can be replaced with a thioether linkage by reacting the corresponding thiophenol with 4-methoxybenzyl bromide. dokumen.pub
Heterocyclic Ring Incorporations Involving this compound (e.g., Quinazolinones, Piperazinones, Thiazolidinones)
The aniline functionality of this compound serves as a versatile entry point for the construction of various heterocyclic ring systems.
Quinazolinones: Quinazolinone scaffolds can be synthesized from this compound through cyclization reactions with appropriate building blocks. For example, reaction with 2-aminobenzamides or related precursors can lead to the formation of the quinazolinone ring system. organic-chemistry.orgorganic-chemistry.orgnih.gov
Piperazinones: The incorporation of this compound into piperazinone structures can be achieved through multi-step synthetic sequences. ucl.ac.ukmdpi.com This might involve an initial N-alkylation or amidation followed by a cyclization step to form the six-membered piperazinone ring.
Thiazolidinones: Thiazolidinone derivatives can be prepared by reacting an imine, formed from this compound and an aldehyde, with thioglycolic acid. impactfactor.orgnih.govrjpn.org This three-component reaction provides a straightforward route to this class of heterocyclic compounds. nih.gov
The following table lists the heterocyclic systems and the general synthetic approach:
| Heterocyclic Ring | General Synthetic Approach | References |
| Quinazolinones | Cyclization with 2-aminobenzamide (B116534) derivatives | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| Piperazinones | Multi-step sequence involving N-alkylation/amidation and cyclization | ucl.ac.ukmdpi.com |
| Thiazolidinones | Three-component reaction of aniline, aldehyde, and thioglycolic acid | impactfactor.orgnih.govrjpn.org |
Advanced Synthetic Techniques and Process Enhancements
The synthesis of this compound and its analogues has benefited significantly from the adoption of advanced techniques that offer improvements in efficiency, safety, and scalability over traditional batch processing. These modern methodologies, including microwave-assisted synthesis and continuous flow chemistry, are pivotal in accelerating reaction times, enhancing yields, and promoting greener chemical processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of aryl ethers like this compound. This technique utilizes microwave radiation to directly and efficiently heat the reactants, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. researchgate.netresearchgate.net The uniform and rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods, which rely on slower thermal conduction. scispace.com
The synthesis of nonsymmetrical diaryl ethers, a class of compounds to which this compound belongs, has been shown to be highly efficient under microwave irradiation. One notable approach involves the catalyst-free and ligand-free coupling of phenols with nitroarenes. organic-chemistry.org For instance, an analogous reaction to form a diaryl ether linkage can be achieved in as little as 8 to 11 minutes with yields reaching up to 92%. organic-chemistry.org This method typically employs a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO) and a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic aromatic substitution (SNAr) reaction. organic-chemistry.org The high temperatures and pressures achievable in a sealed microwave reactor accelerate the reaction, which would otherwise require harsh conditions and long durations. organic-chemistry.orgnih.gov
Moreover, microwave assistance has been successfully applied to the O-arylation of aminophenols, a key transformation for synthesizing analogues of the target compound. acs.orgnih.govresearchgate.net Studies have demonstrated that microwave irradiation can shorten reaction times for the synthesis of N-aryl substituted heterocyclic compounds from hours to mere minutes, with a concurrent increase in yield. mdpi.com For example, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, a reaction that took 12 hours using classical heating could be completed in 20 minutes under microwave conditions, with the yield increasing from 29.5% to 84.0%. mdpi.com This highlights the transformative potential of MAOS in producing complex amine-containing molecules efficiently.
The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below, based on findings for analogous etherification and amination reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reaction Time | Hours to days | Minutes to seconds | mdpi.comrsc.org |
| Product Yield | Moderate to good | Good to excellent | organic-chemistry.orgmdpi.com |
| Energy Efficiency | Lower | Higher (heats reaction vessel contents directly) | researchgate.net |
| Reaction Conditions | Often harsh, high temperatures | Milder conditions, superheating possible | organic-chemistry.orgnih.gov |
| Byproduct Formation | Can be significant | Often reduced, leading to cleaner reactions | researchgate.net |
This table presents generalized comparative data from studies on analogous compound syntheses.
Flow Chemistry and Continuous Processes
Flow chemistry, where reactants are continuously pumped through a reactor, offers a paradigm shift from traditional batch synthesis. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility, safety, and scalability. acs.orgthieme.de For the synthesis of this compound and its analogues, flow processes are particularly advantageous for handling potentially hazardous intermediates and for enabling reactions under extreme conditions that are inaccessible in batch reactors. acs.orgtsijournals.com
The synthesis of diaryl ethers via SNAr reactions has been successfully translated from microwave protocols to continuous flow systems, resulting in further process intensification. researchgate.net In one study, a reaction that required several minutes in a microwave reactor was completed in just 60 seconds in an automated microreactor operating at 195 °C and 25 bar. researchgate.net This dramatic rate enhancement is attributed to the excellent mass and heat transfer characteristics of microreactors, which feature a high surface-area-to-volume ratio. researchgate.net
Continuous flow processes are also exceptionally well-suited for multi-step syntheses. For example, the preparation of anilines from the reduction of nitroaromatic compounds can be integrated into a continuous sequence. acs.org A fixed-bed reactor containing a catalyst like palladium on carbon (Pd/C) can be used for the hydrogenation step, with the resulting aniline solution flowing directly into the next reactor for subsequent transformations without the need for isolation or solvent switching. acs.org This "telescoping" of reactions minimizes waste and reduces manual handling. researchgate.net The safety benefits are also substantial, as the small volume of the reactor at any given time minimizes the risk associated with handling hazardous reagents or unstable intermediates like diazonium salts, which can be generated and consumed in situ. scispace.com
The choice of base is critical in these reactions. The table below shows the effect of different organic bases on the conversion percentage in a continuous flow SNAr reaction for diaryl ether synthesis.
| Entry | Organic Base (1 equiv) | pKₐ | Conversion (%) |
| 1 | Pyridine (B92270) | 5.20 | 3.00 |
| 2 | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 5.60 | 5.01 |
| 3 | 1,8-Diazabicycloundec-7-ene (DBU) | 12.00 | 55.54 |
| 4 | 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) | 12.80 | 56.27 |
| 5 | 1,1,3,3-Tetramethylguanidine (TMG) | 13.60 | 55.10 |
Data sourced from a study on the continuous flow synthesis of diaryl ethers via a base-mediated SNAr reaction. researchgate.net Conditions: 30-second residence time, 195 °C reactor temperature.
This ability to rapidly screen and optimize reaction conditions, coupled with seamless scalability by "numbering-up" (running multiple reactors in parallel), makes flow chemistry a highly attractive and efficient platform for the industrial production of fine chemicals like this compound. uniqsis.com
Computational Chemistry and Theoretical Investigations of 3 4 Methoxybenzyl Oxy Aniline
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-((4-Methoxybenzyl)oxy)aniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its most stable three-dimensional conformation (optimized geometry).
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. Key structural parameters predicted by DFT would include the geometries of the two benzene (B151609) rings, the C-O-C ether linkage, and the orientation of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups. The electronic structure analysis reveals the distribution of electron density, Mulliken atomic charges, and the dipole moment, which are fundamental to understanding the molecule's polarity and intermolecular interactions.
Optimized Geometric Parameters (Theoretical) Note: The following data is illustrative of typical DFT output and is not from a specific study on this molecule.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (aniline ring) | ~1.40 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | O-C (benzyl) | ~1.43 Å |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | C-C-O-C | Varies with conformation |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) with Experimental Data
Computational methods are highly effective in predicting spectroscopic data, which can then be correlated with experimental findings to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, calculates the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra to aid in peak assignment.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted vibrations would include N-H stretching of the amine, C-O-C stretching of the ether, and various C-H and C=C vibrations of the aromatic rings. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental FT-IR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule. This allows for the calculation of the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. These transitions typically involve the promotion of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, such as from the HOMO to the LUMO.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile or Lewis base. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the ortho/para positions, due to the electron-donating nature of the amino group.
LUMO: The LUMO indicates the ability of a molecule to accept an electron, acting as an electrophile or Lewis acid. The LUMO is likely distributed across the aromatic systems.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule is more reactive. DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap.
FMO Energy Parameters (Theoretical) Note: The following data is illustrative and not from a specific study on this molecule.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.5 eV |
| ELUMO | -0.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the amino group and the oxygen atoms of the ether and methoxy groups due to the presence of lone pairs.
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are typically found around the hydrogen atoms of the amino group and other acidic protons.
Green Regions: These areas represent neutral or near-zero potential.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step.
For instance, DFT calculations can be used to model reactions such as electrophilic aromatic substitution on one of the benzene rings. The calculations would help determine the most likely site of substitution (ortho, meta, or para to existing substituents) by comparing the activation energies for each pathway. The reaction force and reaction force constant can also be analyzed to characterize the kinetics of the process. This type of analysis provides a detailed, step-by-step understanding of the reaction's progress, which can be difficult to obtain through experimental means alone.
Applications of 3 4 Methoxybenzyl Oxy Aniline in Advanced Organic Synthesis
Role as a Versatile Intermediate in Complex Molecule Synthesis
The strategic placement of the amine and the protected hydroxyl group on the aromatic ring makes 3-((4-methoxybenzyl)oxy)aniline an ideal intermediate in multi-step syntheses. The para-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and phenols due to its stability under various reaction conditions and its reliable removal through oxidative or acidic methods. unit.no This allows chemists to perform reactions on the aniline (B41778) nitrogen without affecting the phenol (B47542) group.
In the synthesis of complex natural products and their analogues, protected aminophenols are crucial. For instance, in a synthetic approach toward carbazole (B46965) alkaloids, which are known for their biological activities, a structurally related intermediate, 3-((tert-butyldiphenylsilyl)oxy)-N-(4-methoxyphenyl)aniline, was utilized. louisville.edu This intermediate was prepared via a Buchwald-Hartwig amination, demonstrating how a protected 3-aminophenol (B1664112) structure can be incorporated into a more complex diarylamine scaffold, a key step for forming the carbazole core. louisville.edu The use of such intermediates is central to strategies in medicinal chemistry, where the goal is to develop therapeutic agents, often inspired by the intricate structures of natural products. mdpi.com The ability to selectively unmask the phenol at a later stage provides a route to further diversification, making this compound a highly adaptable component in the synthesis of elaborate molecules.
Building Block for Heterocyclic Compound Synthesis (e.g., Piperazinones, Pyrrolo[2,3-b]pyridines, Quinoline (B57606) Derivatives)
The aniline functionality of this compound serves as a key nucleophile and nitrogen source for the construction of various nitrogen-containing heterocyclic rings, which are core components of many pharmaceuticals.
Piperazinones: Piperazinones and the broader class of piperazines are prevalent scaffolds in medicinal chemistry. nih.gov The synthesis of piperazine-containing drugs often involves the reaction of an aniline with a suitable dielectrophile or a pre-formed piperazine (B1678402) ring with an aryl halide. nih.gov For example, novel piperazine-1,2,3-triazole compounds have been synthesized by coupling a substituted piperazine with sulfonyl chlorides, showcasing the modularity of syntheses involving this heterocycle. juniperpublishers.com While direct synthesis of a piperazinone from this compound is not prominently documented, its aniline group is well-suited for established synthetic routes, such as reaction with haloacetyl chlorides followed by intramolecular cyclization, to form a piperazinone ring.
Pyrrolo[2,3-b]pyridines: The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged" structure in medicinal chemistry, found in numerous kinase inhibitors. ajol.inforsc.org The synthesis of these compounds often relies on the construction of the pyridine (B92270) or pyrrole (B145914) ring onto a pre-existing aromatic amine. General synthetic strategies, such as reacting 2-aminopyrrole derivatives with β-dicarbonyl compounds, lead to the formation of the fused pyridine ring. rsc.org In a relevant example, a related aniline derivative of a 7-deazapurine was successfully used in a direct reductive amination, highlighting the utility of such precursors in building complex heterocyclic systems. nih.gov The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which act as potent inhibitors of phosphodiesterase 4B (PDE4B), further illustrates the importance of aniline building blocks in creating these valuable heterocyclic compounds. chemrj.org
Quinoline Derivatives: Quinolines are a cornerstone of medicinal chemistry with applications ranging from antimalarial to anticancer agents. acs.org Numerous synthetic methods for quinolines, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as the primary starting material. acs.org For example, various substituted quinoline derivatives have been synthesized by reacting an aniline with β-diketones under acid catalysis (Combes synthesis). acs.org The synthesis of pyrimido[4,5-b]quinolines can be achieved through a one-pot multi-component reaction involving an amine, an aldehyde, and dimedone, demonstrating the versatility of amine precursors in building fused heterocyclic systems. nih.gov The use of variously substituted anilines to produce potent antibacterial quinoline derivatives underscores the adaptability of this approach; this compound is a prime candidate for such synthetic strategies, allowing for the introduction of a latent phenolic group onto the quinoline core. researchgate.net
| Heterocycle | General Synthetic Approach | Role of Aniline Precursor |
| Piperazinones | Reaction of anilines with haloacetyl chlorides followed by cyclization. | Serves as the nitrogen source and aromatic backbone. |
| Pyrrolo[2,3-b]pyridines | Cyclocondensation reactions of aminopyrroles with dicarbonyls or coupling reactions. rsc.orgchemrj.org | The aniline moiety is a key component for building the fused pyridine ring. nih.gov |
| Quinolines | Combes, Friedländer, or Skraup syntheses involving anilines and carbonyl compounds. acs.org | Provides the benzene (B151609) ring and nitrogen atom for the quinoline core. nih.govresearchgate.net |
This table provides a generalized overview of synthetic strategies.
Precursor for the Synthesis of Diverse Functionalized Aniline Derivatives
The true versatility of this compound lies in its capacity to serve as a scaffold for generating a wide range of more complex aniline derivatives. The amine group can undergo a plethora of transformations, including acylation, alkylation, and coupling reactions, while the PMB-protected phenol awaits subsequent modification.
A significant application is in reductive amination reactions. For instance, aniline derivatives of purines and 7-deazapurines have been successfully reacted with various aldehydes to produce N-alkylated products, demonstrating a facile method for introducing diverse side chains. nih.gov This method is directly applicable to this compound for the synthesis of secondary amines.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds, creating diarylamines. louisville.edu This was demonstrated in the synthesis of N-(4-methoxyphenyl)-3-aminophenol from a protected 3-aminophenol, a key step in building up complexity for natural product synthesis. louisville.edu Such strategies are part of a broader effort to develop efficient methods for creating meta-substituted anilines, which are challenging to access through classical electrophilic substitution. nih.govscholaris.ca
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Reductive Amination | Aldehyde, Reducing Agent (e.g., NaBH(OAc)₃) nih.gov | Secondary or Tertiary Amine |
| Acylation | Acyl Chloride, Base | Amide |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base louisville.edu | Diaryl Amine |
| PMB Deprotection | Trifluoroacetic Acid (TFA), DDQ | Free Phenol (3-Aminophenol) |
This table illustrates common transformations for functionalizing the aniline precursor.
Catalytic Applications and Ligand Design
While this compound itself is not a catalyst, its derivatives are valuable in the design of ligands for transition-metal catalysis and in the development of organocatalysts. The aniline nitrogen provides a key coordination site or a point of attachment for catalytically active moieties.
In the field of asymmetric catalysis, chiral phosphine (B1218219) ligands are of paramount importance. google.com The synthesis of chiral β-aminophosphines and their subsequent conversion into phosphinothioureas demonstrates a powerful approach to ligand design. For example, a thiourea (B124793) ligand was synthesized from an aminophosphine (B1255530) and 4-methoxyphenyl (B3050149) isothiocyanate, highlighting how aniline-derived structures can be incorporated into sophisticated ligand frameworks. google.com These ligands can then coordinate to metals like palladium or rhodium to catalyze enantioselective reactions.
Moreover, the development of pincer-type ligands, which bind to a metal center through three points, has led to highly active and stable catalysts. Phospho-amino pincer ligands have been developed for applications such as the dehydrogenation of formic acid, a reaction relevant to hydrogen storage. nih.gov The amine functionality is critical to the structure and reactivity of these ligands. The development of specialized ligands that can direct C-H activation at the meta-position of anilines further showcases the interplay between ligand design and the functionalization of aniline substrates.
The structural features of this compound make it an excellent starting point for creating new ligands where the protected phenol could be used for further modification, such as altering solubility or introducing additional coordinating sites after deprotection.
Structure Activity Relationship Sar Studies for 3 4 Methoxybenzyl Oxy Aniline Derivatives in Biological Research
Design Strategies for Modifying the 3-((4-Methoxybenzyl)oxy)aniline Scaffold
The design of derivatives based on the this compound framework is typically guided by strategies aimed at enhancing target affinity, selectivity, and drug-like properties. Key modifications often involve the introduction of various substituents onto the aniline (B41778) ring or alterations to the core structure itself.
One common strategy is the introduction of electron-withdrawing or electron-donating groups to the aniline moiety. For instance, the placement of small, lipophilic, electron-withdrawing groups such as trifluoromethyl (CF3) or difluoromethyl (CHF2) at positions adjacent to the benzyloxy group can significantly influence the compound's electronic and conformational properties. smolecule.com These modifications can enhance binding interactions with biological targets and improve metabolic stability.
Another design approach involves the annulation of the aniline ring with other heterocyclic systems. For example, the core scaffold can be incorporated into more complex structures like quinazolines, pyrimido[4,5-b]indoles, or imidazo[2,1-b] semanticscholar.orgnih.govthiadiazoles. semanticscholar.orgnih.gov This strategy aims to create more rigid analogues that can fit into specific binding pockets of enzymes or receptors, potentially leading to higher potency and selectivity. The synthesis of such derivatives often involves multi-step reaction sequences, starting with the base aniline scaffold and building the heterocyclic ring system through cyclization reactions. nih.gov For example, 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine can be reacted with various 2-bromoketones to yield a range of imidazo[2,1-b] semanticscholar.orgnih.govthiadiazole derivatives. nih.gov
Furthermore, modifications can be made to the linker and the methoxybenzyl group. While the 4-methoxybenzyl group is often favored, researchers have explored other substitution patterns on this phenyl ring to probe the binding pocket for additional interactions. semanticscholar.org The ether linkage itself can be replaced with other functional groups, such as an amino linker, to create benzylamino derivatives, which can alter the flexibility and hydrogen bonding capacity of the molecule. nih.gov
Correlating Structural Features with Observed Biological Activities (e.g., Antiproliferative Activity, Enzyme Inhibition)
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound scaffold translate into biological effects. Research has shown that even minor changes to the molecule can have a profound impact on its activity.
In the context of anticancer research, derivatives of this scaffold have been investigated as kinase inhibitors. Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are critical regulators of cell signaling pathways and are often dysregulated in cancer. semanticscholar.org SAR studies have revealed that the substitution pattern on the aniline ring is a key determinant of inhibitory activity. For example, in a series of pyrimido[4,5-b]indoles, the presence of a 4-methoxybenzyloxy group at the 4-anilino position was found to be favorable for affinity. However, combining this with a 3-aniline substituent led to a decrease in affinity for PDGFR-β. semanticscholar.org
Similarly, in the development of antitubercular agents, modifications to the aniline portion of related scaffolds have demonstrated significant effects on activity. While a simple 3-benzyloxy aniline derivative showed good activity against Mycobacterium tuberculosis, the introduction of a trifluoromethyl group at the 3-position of the aniline ring retained this high activity. acs.org This suggests that the electronic properties and size of the substituent at this position are critical for interaction with the biological target, which in this case was identified as QcrB, a component of the electron transport chain. acs.org
The table below summarizes the correlation between structural modifications and observed biological activities for derivatives related to the this compound scaffold.
| Scaffold/Derivative | Structural Modification | Biological Activity | Target/Assay | Reference |
| Pyrimido[4,5-b]indole | 4-(4-methoxybenzyloxy)anilino substituent | PDGFR-β Inhibition | Enzyme Assay | semanticscholar.org |
| Benzimidazole (B57391) | 3-Trifluoromethyl aniline substituent | Antitubercular Activity | M. tuberculosis MIC | acs.org |
| Benzimidazole | 3-Benzyloxy aniline substituent | Antitubercular Activity | M. tuberculosis MIC | acs.org |
| Imidazo[2,1-b]thiadiazole | 2-(4-methoxybenzyl) group | Antileukemic Activity | Cytotoxicity Assay | nih.gov |
| Quinoline (B57606) | 4-Benzyloxy-benzylamino scaffold | PPARα Agonism | Luciferase Reporter Assay | nih.gov |
Identification of Key Pharmacophoric Elements within the this compound Framework
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, several key pharmacophoric elements have been identified through extensive SAR studies. nih.gov
The 4-methoxybenzyl group is a frequently recurring and essential pharmacophoric feature. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions within the binding site of a protein. The para-position of the methoxy group appears to be optimal in many cases, suggesting a specific geometry is required for effective binding. semanticscholar.orgnanobioletters.com
The benzyloxy linker provides a certain degree of flexibility, allowing the two aromatic rings to adopt a favorable conformation for binding. The ether oxygen can also serve as a hydrogen bond acceptor. The length and nature of this linker are critical; for instance, replacing it with a more rigid system or altering its length can dramatically affect activity. acs.org
The aniline nitrogen and its substitution pattern are also crucial. The nitrogen atom can act as a hydrogen bond donor or acceptor and is a key point for interaction with amino acid residues in a target protein, such as the hinge region of kinases. ajol.info The substitution on the aniline ring, particularly at the positions ortho and meta to the benzyloxy group, modulates the electronic properties (pKa) of the aniline nitrogen and can introduce additional points of interaction or steric hindrance. For example, electron-withdrawing groups can enhance the hydrogen-bonding acidity of the N-H group, potentially leading to stronger interactions. acs.org
Computational Approaches to SAR: Molecular Docking and Ligand-Based Design
Computational methods are powerful tools used to rationalize SAR data and guide the design of new, more potent derivatives. Molecular docking and ligand-based design are two commonly employed approaches in the study of this compound derivatives.
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, usually a protein). nih.gov This method has been widely used to study how derivatives of the this compound scaffold interact with their biological targets, such as protein kinases. nih.govajol.infonih.gov For example, docking studies of imidazo[2,1-b] semanticscholar.orgnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group showed that these compounds could bind within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase. nih.gov The docking results revealed key hydrogen bonding and hydrophobic interactions that explained the observed in vitro cytotoxic activity. nih.gov These studies help to visualize the binding mode and identify which parts of the molecule are most important for affinity, thereby guiding further synthetic efforts.
Ligand-Based Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules that are known to be active and inactive for a particular target. From this information, a 3D pharmacophore model can be generated, which represents the key chemical features required for activity. This model can then be used as a template to screen virtual libraries of compounds or to design new molecules that fit the pharmacophore. For derivatives of this compound, ligand-based methods can help to understand why certain substitution patterns on the aniline or benzyl (B1604629) rings lead to higher activity. researchgate.net
These computational approaches, when used in conjunction with experimental synthesis and biological testing, create an efficient cycle for the discovery and optimization of novel drug candidates based on the this compound scaffold.
In Vitro Biological Evaluation of 3 4 Methoxybenzyl Oxy Aniline Analogues
Antiproliferative Activity in Cancer Cell Lines (e.g., HT-29, A-549, HCT-116, PC-3)
Analogues of 3-((4-Methoxybenzyl)oxy)aniline, particularly those incorporating the benzyloxyaniline scaffold, have demonstrated significant antiproliferative effects across a variety of human cancer cell lines.
A series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their activity against several cancer cell lines, including prostate cancer (PC-3) and colon cancer (HCT-116). One of the most active compounds in this series, compound 6k , displayed potent cytotoxicity with IC₅₀ values of 12.17 µM against PC-3 and 10.88 µM against HCT-116 cell lines. google.comnih.gov
Furthermore, another study focused on 4-anilinoquinolinylchalcone derivatives, which include a benzyloxyaniline moiety. The compound (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, designated as 4a , showed selective and potent activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.11 μM. nih.gov This highlights the potential of the benzyloxyaniline structure in developing effective anticancer agents.
The table below summarizes the in vitro antiproliferative activity of selected benzyloxyaniline analogues.
Table 1: Antiproliferative Activity of this compound Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6k (a benzyloxyquinoxaline derivative) | PC-3 (Prostate) | 12.17 ± 0.9 | google.comnih.gov |
| Compound 6k (a benzyloxyquinoxaline derivative) | HCT-116 (Colon) | 10.88 ± 0.8 | google.comnih.gov |
| Compound 4a (a 4-anilinoquinolinylchalcone derivative) | MDA-MB-231 (Breast) | 0.11 | nih.gov |
Enzyme Inhibition Studies
The structural framework of this compound is present in various molecules designed to inhibit specific enzymes, indicating its versatility as a scaffold in drug design.
Kinases (e.g., HGK, MLK3, BRAF, Tyrosine Kinases)
Derivatives of benzyloxyaniline have been identified as potent inhibitors of tyrosine kinases, which are crucial targets in cancer therapy. A study on thieno[2,3-d]pyrimidine-based compounds identified benzyloxyaniline analogues as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). For instance, compound 18a exhibited potent cytotoxicity against MDA-MB-361 cells, which overexpress HER2, with an IC₅₀ value of 7.5 µM. Another benzyloxyaniline analogue, 18d , also showed significant activity. Interestingly, the study noted that the addition of a chlorine atom at the 4'-position of the benzyloxyaniline moiety in compound 18c led to a surprising loss of activity, suggesting that steric factors can significantly influence the inhibitory potential of these compounds.
Acetylcholinesterase
The N-benzylpiperidine moiety, which is structurally related to the methoxybenzyl group, is a key component in a number of acetylcholinesterase (AChE) inhibitors developed for potential use in Alzheimer's disease. One study synthesized a series of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment and found that some of these compounds were as potent as the reference drug tacrine (B349632) in inhibiting AChE. google.com Another series of N-benzylpiperidine carboxamide derivatives also showed promising AChE inhibitory activity, with IC₅₀ values in the low micromolar range. nedp.com For example, compound 19 from a series of 1-benzylpiperidine (B1218667) derivatives emerged as the most potent AChE inhibitor with an IC₅₀ of 5.10 µM. nih.gov
Arginase
While the core structure of this compound is explored for various enzymatic targets, current research has not extensively documented its direct analogues as inhibitors of arginase. The known inhibitors of arginase typically belong to other chemical classes, such as α-amino acid derivatives or compounds containing boronic acid. nedp.com For instance, Nω-hydroxy-L-arginine (L-NOHA) is a known potent arginase inhibitor. nedp.com Although direct evidence is lacking for benzyloxyaniline analogues, the diverse biological activities of this scaffold suggest that its potential in arginase inhibition could be a subject for future investigation.
Studies on Immunomodulatory Effects
The immunomodulatory properties of this compound analogues have been explored, primarily through investigations into their anti-inflammatory effects. While direct studies on a broad range of immunomodulatory actions are limited, research on structurally related compounds provides some insights. For instance, various benzimidazole (B57391) derivatives, which share some structural similarities with benzyloxyanilines, have been assessed for their anti-inflammatory potential.
In one study, newly synthesized benzimidazole derivatives demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Several of these compounds exhibited IC₅₀ values lower than that of ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, indicating their potential to modulate inflammatory responses. These findings suggest that the broader class of compounds to which benzyloxyanilines belong may possess immunomodulatory capabilities, warranting further investigation into their effects on cytokine production and immune cell function.
Mechanistic Investigations of Biological Action at the Cellular Level
Research into the cellular mechanisms of action for antiproliferative benzyloxyaniline analogues has revealed their ability to induce programmed cell death through multiple pathways. Studies on 4-anilinoquinolinylchalcone derivatives containing the benzyloxyaniline scaffold have shown that these compounds can trigger apoptosis in cancer cells.
For example, the highly active compound 4a was found to cause a depletion of ATP in MDA-MB-231 breast cancer cells. nih.gov This energy depletion is a critical event that can lead to cell death. Furthermore, this compound was shown to induce apoptosis through the activation of caspases 3 and 7, a process dependent on the generation of reactive oxygen species (ROS). nih.gov In a separate study, in silico analysis of benzyloxyquinoxaline derivatives suggested a potential mechanism involving the inhibition of histone deacetylase 6 (HDAC-6), which plays a role in cell cycle regulation and proliferation. nih.gov
Early-Stage Lead Identification and Optimization in Drug Discovery
The this compound scaffold and its analogues serve as a valuable starting point in the early stages of drug discovery, particularly in lead identification and optimization. The process of drug discovery often begins with identifying a "lead" compound that shows promising activity against a biological target. This lead is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties.
An example of this process can be seen in the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. In this research, benzyloxyaniline analogues such as 14a , 17a , and 18a were identified as promising leads from an initial screening. These compounds were then selected for further optimization to enhance their anticancer activity. This iterative process of design, synthesis, and testing is fundamental to refining lead compounds into viable drug candidates.
Future Research Directions and Emerging Trends for 3 4 Methoxybenzyl Oxy Aniline
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 3-((4-Methoxybenzyl)oxy)aniline and related aryl ethers is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes. researchgate.net Traditional methods, such as the Williamson ether synthesis, often rely on harsh reagents and solvents. Future research will likely focus on catalytic systems that minimize waste and energy consumption.
Key areas for exploration include:
Catalytic Williamson Ether Synthesis (CWES): High-temperature catalytic processes could enable the use of weaker alkylating agents, reducing the need for stoichiometric amounts of strong bases and reactive halides. acs.org
Photoredox Catalysis: Light-mediated reactions offer a powerful tool for forming C-O bonds under mild conditions, potentially allowing for the synthesis of complex ether compounds from alcohols. youtube.com
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes. This methodology is particularly suited for optimizing multi-step syntheses involving intermediates like this compound. mdpi.com
Green Solvents and Catalysts: The use of biodegradable solvents, ionic liquids, or recyclable solid catalysts like heteropolyacids can significantly reduce the environmental impact of synthesis. researchgate.netresearchgate.net
The table below compares a conventional synthetic approach to potential sustainable alternatives that represent future research avenues.
| Feature | Conventional Synthesis (e.g., Williamson) | Future Sustainable Methodologies |
| Reagents | Strong bases (e.g., NaH), Alkyl halides | Alcohols, Esters, or Aldehydes/Ketones |
| Catalyst | Often stoichiometric base | Phase-transfer catalysts, Lewis acids, Photoredox catalysts, Heteropolyacids researchgate.netyoutube.com |
| Solvents | Polar aprotic (e.g., DMF, Acetone) mdpi.com | Green solvents (e.g., ionic liquids), or solvent-free conditions researchgate.netresearchgate.net |
| Energy Input | Conventional heating (reflux) mdpi.com | Microwaves, Ultrasound, Photochemical activation researchgate.net |
| Waste Profile | Salt byproducts, organic solvent waste | Reduced salt formation, recyclable catalysts, less solvent waste |
Development of Advanced Analytical and Characterization Techniques
As this compound is utilized in more complex applications, the need for advanced analytical techniques to ensure its purity, determine its structure, and study its interactions becomes critical. While standard methods like NMR and mass spectrometry are fundamental, future work will likely incorporate more sophisticated and sensitive techniques. onlineorganicchemistrytutor.com
Future analytical directions may include:
Hyphenated Chromatographic Techniques: Coupling high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with advanced mass spectrometry detectors (e.g., Q-TOF, Orbitrap) will enable the precise identification and quantification of the compound and any trace impurities or metabolites. americanpharmaceuticalreview.com
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC) will continue to be essential for unambiguous structural confirmation, especially for more complex derivatives synthesized from this intermediate. researchgate.net
In-situ Reaction Monitoring: Spectroscopic methods like Raman and mid-IR spectroscopy can be used for real-time monitoring of synthetic reactions, allowing for precise control and optimization of reaction conditions to maximize yield and purity.
Solid-State Characterization: For derivatives that exist as crystalline solids, techniques like X-ray crystallography will be invaluable for determining the precise three-dimensional atomic arrangement, which is crucial for structure-activity relationship studies. mdpi.com
The following table summarizes the application of various analytical techniques for the characterization of this compound and its derivatives.
| Technique | Information Provided | Future Application Focus |
| HPLC/SFC | Purity assessment, separation from isomers and impurities. americanpharmaceuticalreview.com | Chiral separations of derivatives, high-throughput screening. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns for structural clues. onlineorganicchemistrytutor.comresearchgate.net | Metabolite identification, coupling with SFC for complex mixture analysis. |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, functional group confirmation. researchgate.net | Quantitative NMR (qNMR) for purity without a reference standard, solid-state NMR for polymorph studies. |
| FT-IR Spectroscopy | Identification of key functional groups (ether, amine, aromatic rings). onlineorganicchemistrytutor.comresearchgate.net | In-situ reaction monitoring to track the formation of the ether linkage. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles. mdpi.com | Elucidating binding modes of derivatives with biological targets. |
Identification of New Biological Targets and Therapeutic Research Areas
The benzyloxyaniline scaffold is present in numerous compounds with diverse biological activities, suggesting that this compound is a valuable starting point for discovering new therapeutic agents. researchgate.netsolubilityofthings.com Derivatives have been investigated for a range of activities, including anticancer, antifungal, and neuroprotective properties. researchgate.netacs.orgucl.ac.be
Future research should focus on designing and synthesizing novel derivatives to explore new therapeutic avenues:
Kinase Inhibitors: Many small-molecule kinase inhibitors feature aniline (B41778) and benzyloxy moieties. Derivatives could be designed to target specific kinases involved in cancer, such as Anaplastic Lymphoma Kinase (ALK) or others implicated in proliferative diseases. nih.gov
Immune Checkpoint Inhibitors: Small molecules capable of disrupting the PD-1/PD-L1 interaction are an emerging area in cancer immunotherapy. The structural features of this compound make it a plausible core for building novel inhibitors. nih.gov
Neurotherapeutics: Structurally related compounds have shown activity as N-type calcium channel blockers, which have applications in treating pain and neurodegenerative disorders. acs.org Further exploration in this area could yield novel agents for conditions like Parkinson's disease. researchgate.net
Antifungal Agents: Benzothiazole derivatives synthesized from benzyloxyanilines have demonstrated potent antifungal activity, suggesting a promising path for developing new treatments against resistant fungal strains. ucl.ac.be
The table below outlines potential biological targets and the rationale for investigating derivatives of this compound.
| Potential Biological Target | Therapeutic Area | Rationale Based on Structural Analogs |
| Tyrosine Kinases (e.g., ALK, EGFR) | Oncology | The aniline core is a common feature in FDA-approved kinase inhibitors. nih.gov |
| PD-1/PD-L1 Pathway | Immuno-oncology | Small molecules with similar aromatic systems have been identified as inhibitors of this immune checkpoint. nih.gov |
| N-Type Calcium Channels | Neurology (Pain, Epilepsy) | 4-Benzyloxyaniline analogues have shown potent channel-blocking activity. acs.org |
| Monoamine Oxidase B (MAO-B) | Neurology (Parkinson's Disease) | Hydroxyl-benzyloxybenzyl aniline derivatives have shown excellent MAO-B inhibition and neuroprotective effects. researchgate.net |
| Fungal Cytochrome P450 (CYP51) | Infectious Disease | Benzyloxy-substituted aminobenzothiazoles are potent antifungal agents targeting this enzyme. ucl.ac.be |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmednexus.org These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are ever made in a lab.
Future research leveraging AI and ML for this compound derivatives could include:
Generative Models: AI algorithms can design vast virtual libraries of novel molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a biological target or desired physicochemical characteristics. frontiersin.org
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity or toxicity of new derivatives, helping to prioritize which compounds to synthesize. mdpi.com
Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes for complex target molecules derived from the starting aniline, potentially identifying more sustainable or cost-effective pathways. nih.gov
In Silico Screening: Molecular docking and simulation can be used to screen virtual libraries of derivatives against the 3D structures of biological targets, identifying promising candidates for further investigation. mdpi.com
The following table details how AI/ML can be applied at different stages of the discovery process for this compound family.
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Using generative models (e.g., GANs, VAEs) to create novel chemical structures based on the core scaffold. mednexus.orgfrontiersin.org | Rapid exploration of chemical space to identify molecules with high predicted activity and drug-like properties. |
| Property Prediction | Employing ML models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govfrontiersin.org | Early-stage deselection of candidates likely to fail, reducing late-stage attrition and costs. |
| Virtual Screening | Docking large virtual libraries of derivatives into the active sites of protein targets to predict binding affinity. mdpi.com | Prioritizing synthesis efforts on compounds with the highest probability of being active. |
| Synthesis Planning | Using retrosynthesis algorithms to identify optimal and novel reaction pathways. nih.gov | Accelerating the synthesis of lead compounds and discovering more efficient manufacturing routes. |
Q & A
Basic: What are the standard synthetic routes for preparing 3-((4-Methoxybenzyl)oxy)aniline?
Answer:
The synthesis typically involves a three-step process:
Bromination : (4-Methoxyphenyl)methanol is treated with PBr₃ to form 1-(bromomethyl)-4-methoxybenzene .
SN2 Reaction : The brominated intermediate reacts with a nitrophenol derivative (e.g., 3-nitrophenol) in the presence of K₂CO₃ to yield 1-((4-methoxybenzyl)oxy)-3-nitrobenzene .
Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, producing this compound .
Key intermediates : 1-(bromomethyl)-4-methoxybenzene and nitrobenzene derivatives are critical for achieving high regioselectivity.
Advanced: How can reaction conditions be optimized to improve hydrogenation efficiency of nitro intermediates?
Answer:
Hydrogenation efficiency depends on:
- Catalyst selection : Pd/C or Raney Ni under H₂ (1–3 atm) at 25–50°C provides >90% yield. Alternative catalysts like Ir/graphene nanocomposites may enhance selectivity and reduce reaction time .
- Solvent choice : Ethanol or THF improves solubility and reduces side reactions.
- Temperature control : Lower temperatures (25–30°C) minimize over-reduction or deprotection of the methoxy group .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- ¹H/¹³C NMR : Key signals include δ ~6.8–7.4 ppm (aromatic protons), δ ~4.8 ppm (OCH₂), and δ ~3.8 ppm (OCH₃). ¹³C NMR confirms methoxy (δ ~55 ppm) and benzyloxy carbons (δ ~70 ppm) .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C), and ~1510 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 244.1 (calculated for C₁₅H₁₇NO₂) .
Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives?
Answer:
Single-crystal X-ray diffraction confirms:
- Bond angles and lengths : For example, C-O-C angles (~122°) and benzyloxy C-O bond lengths (~1.36 Å) .
- Packing interactions : Methoxy groups participate in van der Waals interactions, stabilizing the crystal lattice .
- Regiochemistry : Resolves positional isomerism in substituted analogs (e.g., para vs. ortho substitution) .
Advanced: What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The methoxybenzyl group acts as an electron-donating substituent, activating the aromatic ring for NAS.
- Electrophilic sites : The para position to the amine group is most reactive.
- Leaving groups : Halogens (e.g., Cl, Br) at the meta position are displaced by nucleophiles (e.g., OH⁻, NH₃) under acidic conditions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- PPE : Nitrile gloves and lab coats prevent skin contact (LD₅₀ > 2000 mg/kg in rodents).
- Storage : Keep in amber bottles under N₂ at 2–8°C to prevent oxidation .
Advanced: How does the methoxybenzyl group influence cross-coupling reactions?
Answer:
The methoxy group:
- Enhances electron density : Facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by increasing aryl halide reactivity.
- Directs regioselectivity : Coupling occurs preferentially at the position ortho to the benzyloxy group .
- Stabilizes intermediates : Chellates metal catalysts, reducing side reactions in Heck couplings .
Advanced: How can by-products in urea synthesis be mitigated?
Answer:
During urea formation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
